Cas no 1270461-95-4 (4-amino-4-(2-methylquinolin-6-yl)butanoic acid)

4-amino-4-(2-methylquinolin-6-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-amino-4-(2-methylquinolin-6-yl)butanoic acid
- EN300-1854000
- 1270461-95-4
-
- インチ: 1S/C14H16N2O2/c1-9-2-3-11-8-10(4-6-13(11)16-9)12(15)5-7-14(17)18/h2-4,6,8,12H,5,7,15H2,1H3,(H,17,18)
- InChIKey: RDLFFGBLQHOBMR-UHFFFAOYSA-N
- SMILES: OC(CCC(C1C=CC2C(=CC=C(C)N=2)C=1)N)=O
計算された属性
- 精确分子量: 244.121177757g/mol
- 同位素质量: 244.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 296
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 76.2Ų
4-amino-4-(2-methylquinolin-6-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854000-0.05g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1854000-10g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1854000-5g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1854000-10.0g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1854000-0.1g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1854000-1g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1854000-0.5g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1854000-1.0g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1854000-5.0g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1854000-2.5g |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid |
1270461-95-4 | 2.5g |
$2071.0 | 2023-09-18 |
4-amino-4-(2-methylquinolin-6-yl)butanoic acid 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
4-amino-4-(2-methylquinolin-6-yl)butanoic acidに関する追加情報
Introduction to 4-amino-4-(2-methylquinolin-6-yl)butanoic acid (CAS No. 1270461-95-4)
4-amino-4-(2-methylquinolin-6-yl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 1270461-95-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amino acids derivatives, characterized by its unique structural motif that combines a butanoic acid backbone with a substituted quinoline ring. The presence of both an amino group and a methyl-substituted quinoline moiety makes it a versatile scaffold for further chemical modifications and biological investigations.
The molecular structure of 4-amino-4-(2-methylquinolin-6-yl)butanoic acid consists of a four-carbon chain (butanoic acid) functionalized at the α-position with an amino group, while the other end of the chain is linked to a 2-methylquinoline ring. The quinoline ring, a well-known heterocyclic system, is further substituted at the 6-position, which introduces additional electronic and steric effects into the molecule. This structural complexity not only makes it an interesting subject for synthetic chemistry but also opens up possibilities for its application in drug discovery and medicinal chemistry.
In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their potential as antimicrobial, antimalarial, anticancer, and anti-inflammatory agents. The incorporation of a quinoline ring into an amino acid derivative like 4-amino-4-(2-methylquinolin-6-yl)butanoic acid can lead to novel pharmacophores with enhanced binding affinity and selectivity towards target enzymes or receptors. This has prompted researchers to explore its synthetic pathways and pharmacological properties in greater detail.
The synthesis of 4-amino-4-(2-methylquinolin-6-yl)butanoic acid involves multi-step organic transformations, typically starting from commercially available precursors such as 2-methylquinoline and butyric acid derivatives. The introduction of the amino group at the α-position requires careful consideration to avoid unwanted side reactions, such as racemization or over-alkylation. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve high yields and enantiopurity in the final product.
One of the most compelling aspects of 4-amino-4-(2-methylquinolin-6-yl)butanoic acid is its potential as a building block for more complex molecules. In drug discovery pipelines, such compounds are often used to generate libraries of derivatives through structure-based or ligand-based virtual screening. The quinoline moiety can be further functionalized to introduce additional pharmacological targets, while the amino acid backbone provides a scaffold for protein interactions. This flexibility has made it a valuable asset in medicinal chemistry campaigns aimed at developing novel therapeutic agents.
Recent studies have highlighted the biological activity of 4-amino-4-(2-methylquinolin-6-yl)butanoic acid and its derivatives. For instance, researchers have demonstrated its potential as an inhibitor of certain enzymes implicated in cancer progression. The quinoline ring interacts with specific residues in the active site of these enzymes, disrupting their function and thereby inhibiting tumor growth. Additionally, preclinical trials have shown promising results when this compound is used in combination with other chemotherapeutic agents, suggesting synergistic effects that could improve treatment outcomes.
The pharmacokinetic properties of 4-amino-4-(2-methylquinolin-6-yl)butanoic acid are also under investigation to optimize its delivery and efficacy. Factors such as solubility, stability, and metabolic clearance play crucial roles in determining its bioavailability and therapeutic window. Computational modeling techniques have been employed to predict how modifications to the molecule can enhance its pharmacokinetic profile without compromising its biological activity. These efforts are essential for translating promising laboratory findings into viable clinical candidates.
In conclusion,4-amino-4-(2-methylquinolin-6-yl)butanoic acid (CAS No. 1270461-95-4) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for further exploration in drug design, offering opportunities to develop novel therapeutics targeting various diseases. As synthetic methodologies continue to advance, the accessibility of such compounds will likely increase, fostering more innovative approaches in medicinal chemistry.
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